molecular formula C13H13FN2 B3263897 [(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine CAS No. 381236-90-4

[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Cat. No. B3263897
CAS RN: 381236-90-4
M. Wt: 216.25 g/mol
InChI Key: DABUWFPZDWZBCH-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(pyridin-3-yl)methylamine” is an organic compound that belongs to the class of aryl-phenylketones . It has been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity.


Synthesis Analysis

The synthesis of this compound involves the use of (4-fluoro-phenyl)-pyridin-2-ylmethylene-amine bidentate Schiff base ligand (L) and HgCl2 . The Hg (II) center in the title compound, [HgCl2 (C12H9FN2)], is covalently bonded to three Cl atoms and two N atoms of the diimine ligand .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a covalent bond between the Hg (II) center and three Cl atoms and two N atoms of the diimine ligand . The mercury ion mononuclear fragment forms a polymeric structure due to bridging chloride ligands .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the formation of a complex using (4-fluoro-phenyl)-pyridin-2-ylmethylene-amine bidentate Schiff base ligand (L) and HgCl2 . The Hg (II) center in the title compound, [HgCl2 (C12H9FN2)], is covalently bonded to three Cl atoms and two N atoms of the diimine ligand .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in the Suzuki–Miyaura (SM) cross-coupling reaction . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound could potentially be used in the synthesis of imidazole containing compounds, which have a broad range of chemical and biological properties .

Development of New Drugs

The compound could be used as a synthon in the development of new drugs . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Treatment of Gastroesophageal Reflux Disease (GERD)

The compound could potentially be used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .

Synthesis of Pyrrole Derivatives

The compound could potentially be used in the synthesis of pyrrole derivatives . Pyrrole derivatives have shown a wide range of biological activities and are used in drug discovery .

Mechanism of Action

Mode of Action

It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways that (4-Fluorophenyl)(pyridin-3-yl)methylamine might affect. Given its structural similarity to other pyridine and fluorophenyl compounds, it might be involved in pathways related to cell signaling, metabolism, or other cellular processes .

Pharmacokinetics

Like other similar compounds, it’s likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of (4-Fluorophenyl)(pyridin-3-yl)methylamine’s action are currently unknown due to the lack of specific information about its targets and mode of action. Based on its structural features, it might have potential effects on cell signaling, enzyme activity, or other cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Fluorophenyl)(pyridin-3-yl)methylamine. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets. The presence of other molecules could either facilitate or hinder its action depending on the nature of these molecules .

properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c1-15-13(11-3-2-8-16-9-11)10-4-6-12(14)7-5-10/h2-9,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABUWFPZDWZBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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